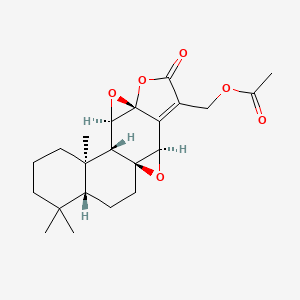

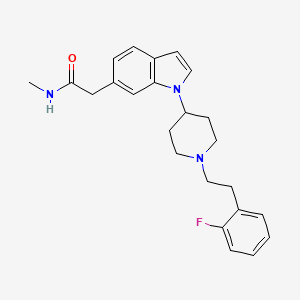

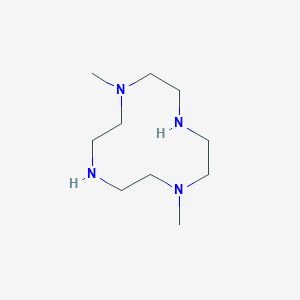

1-(1-(2-(2-Fluorophenyl)ethyl)-4-piperidinyl)-N-methyl-1H-indole-6-acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

EPO-TEK E2101 is a two-component, thixotropic, electrically conductive adhesive. It is primarily used in circuit assembly and semiconductor applications. This compound is known for its ability to adhere to various metals such as gold, copper, and silver, making it suitable for high-speed automated syringe dispensing techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions

EPO-TEK E2101 is prepared by mixing two components in a specific ratio by weight, typically 3:1. The mixture is then cured at 150°C for one hour to achieve optimal performance properties .

Industrial Production Methods

In industrial settings, EPO-TEK E2101 is produced in bulk and stored at room temperature. The components are kept in closed containers to prevent contamination and degradation. Before use, the filled systems are stirred thoroughly to ensure homogeneity .

Chemical Reactions Analysis

Types of Reactions

EPO-TEK E2101 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to changes in its electrical conductivity.

Reduction: Reduction reactions can alter the adhesive properties of the compound.

Substitution: Substitution reactions may occur when the compound interacts with other chemicals, potentially modifying its structure and functionality.

Common Reagents and Conditions

Common reagents used in reactions with EPO-TEK E2101 include oxidizing agents, reducing agents, and various solvents. The reactions typically occur under controlled temperature and pressure conditions to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized derivatives with altered electrical properties .

Scientific Research Applications

EPO-TEK E2101 has a wide range of scientific research applications, including:

Chemistry: Used in the synthesis of electrically conductive materials and as a component in various chemical reactions.

Biology: Employed in the assembly of biosensors and other biological devices.

Medicine: Utilized in medical devices, particularly in applications requiring electrical conductivity.

Mechanism of Action

The mechanism by which EPO-TEK E2101 exerts its effects involves its ability to form strong adhesive bonds with various metals. The molecular targets include gold, copper, and silver surfaces, where the compound creates electrically conductive pathways. The pathways are formed through the interaction of the adhesive with the metal surfaces, facilitated by the curing process .

Comparison with Similar Compounds

Similar Compounds

EPO-TEK E2116: Another electrically conductive adhesive with similar properties but different curing conditions.

EPO-TEK H20E: Known for its high thermal conductivity and used in applications requiring both electrical and thermal conductivity.

Uniqueness

EPO-TEK E2101 stands out due to its low outgassing properties, making it suitable for applications in space and other environments where minimal outgassing is critical. Additionally, its ability to adhere to a wide range of metals and its suitability for high-speed automated dispensing techniques make it a versatile and valuable compound in various fields .

Properties

CAS No. |

265667-22-9 |

|---|---|

Molecular Formula |

C24H28FN3O |

Molecular Weight |

393.5 g/mol |

IUPAC Name |

2-[1-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]indol-6-yl]-N-methylacetamide |

InChI |

InChI=1S/C24H28FN3O/c1-26-24(29)17-18-6-7-20-9-15-28(23(20)16-18)21-10-13-27(14-11-21)12-8-19-4-2-3-5-22(19)25/h2-7,9,15-16,21H,8,10-14,17H2,1H3,(H,26,29) |

InChI Key |

CQEOXWCXSBFJMB-UHFFFAOYSA-N |

SMILES |

CNC(=O)CC1=CC2=C(C=C1)C=CN2C3CCN(CC3)CCC4=CC=CC=C4F |

Canonical SMILES |

CNC(=O)CC1=CC2=C(C=C1)C=CN2C3CCN(CC3)CCC4=CC=CC=C4F |

Synonyms |

E 2101 E2101 N-methyl-(1-(1-(2-fluorophenethyl)piperidine-4-yl)-1H-indol-6-yl) acetamide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

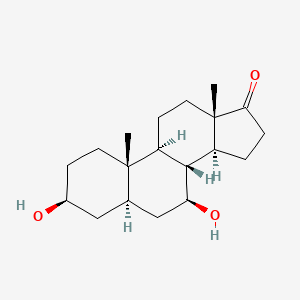

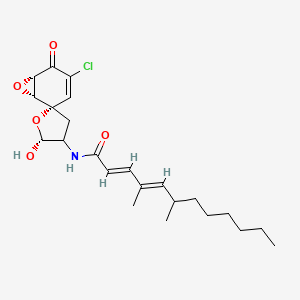

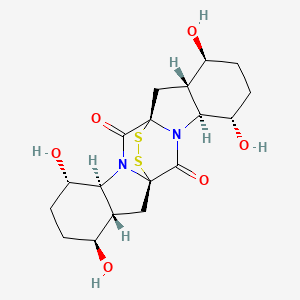

![(3S,4S)-3-[2,6-dihydroxy-4-(2-methyloctan-2-yl)phenyl]-4-prop-1-en-2-ylcyclohexene-1-carboxylic acid](/img/structure/B1244278.png)